5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Overview
Description
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicine, agriculture, and industry .
Preparation Methods
The synthesis of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it a valuable tool in studying enzyme inhibition and other biological processes.
Industry: It finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its ability to inhibit enzymes and other biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinolines such as 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol. Compared to these compounds, 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol offers unique properties due to its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-fluoro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c1-5-2-3-6-9(10(5)12)7(17)4-8(16-6)11(13,14)15/h2-4H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKSLOAFYIGFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=CC2=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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